2,4-Difluorophenylhydrazine hydrochloride

Catalog No.
S714669
CAS No.
51523-79-6
M.F
C6H7ClF2N2
M. Wt
180.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylhydrazine hydrochloride

CAS Number

51523-79-6

Product Name

2,4-Difluorophenylhydrazine hydrochloride

IUPAC Name

(2,4-difluorophenyl)hydrazine;hydrochloride

Molecular Formula

C6H7ClF2N2

Molecular Weight

180.58 g/mol

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H

InChI Key

AAMNNSRHAVREBH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NN.Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)NN.Cl

The exact mass of the compound 2,4-Difluorophenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorophenylhydrazine hydrochloride (CAS 51523-79-6) is a highly stable, crystalline building block utilized primarily in the synthesis of fluorinated nitrogen heterocycles, including pyrazoles, indoles, and hydrazones. Formulated as a hydrochloride salt to prevent the rapid auto-oxidation and degradation typical of free-base hydrazines, this compound ensures strict stoichiometric control and extended shelf life for industrial and laboratory procurement . The 2,4-difluoro substitution pattern imparts strong electron-withdrawing characteristics and enhanced lipophilicity, making it a critical precursor for active pharmaceutical ingredients (APIs) targeting metabolic stability and specific receptor affinities, such as cannabinoid (CB1) ligands and antifungal agents[1].

Research Fit

1
Heterocycle synthesis workflow

Pyrazole, indole, and pyridazine ring construction via condensation and cyclization

2
Salt-form procurement

Hydrochloride salt for defined purity specification and improved handling vs free base

3
Fluorinated building block

2,4-Difluoro substitution pattern for distinct electronic activation in N-arylation steps

Substituting 2,4-difluorophenylhydrazine hydrochloride with its free base or unsubstituted phenylhydrazine analogs compromises both process reliability and final product efficacy. The free base is highly susceptible to atmospheric oxidation, leading to batch-to-batch inconsistencies, darkened crude mixtures, and depressed yields in condensation reactions, making it unviable for long-term procurement . Furthermore, substituting with unsubstituted or mono-fluorinated phenylhydrazines fundamentally alters the electronic and steric profile of the resulting heterocycles. In medicinal chemistry applications, the specific 2,4-difluoro arrangement is non-interchangeable; removing even one fluorine atom can drastically reduce target binding affinity and metabolic resistance, rendering the synthesized API ineffective for its intended biological target[1].

Substitution Risk

2,4-Difluoro substitution

Mono-fluoro or unsubstituted analogs may shift electronic profile and alter nucleophilic reactivity in condensation steps

Hydrochloride salt form

Free base may differ in purity specification, melting point, and handling stability; stoichiometric accuracy may require verification

Acylation regioselectivity

4-Fluoro analog yields distinct distal/proximal N-acylation ratios; regiochemical outcomes may not transfer directly

Enhanced Oxidative Stability and Stoichiometric Precision via Hydrochloride Formulation

Phenylhydrazines are notoriously unstable in their free base form, rapidly degrading and darkening upon exposure to air and light. The hydrochloride salt formulation of 2,4-difluorophenylhydrazine extends the shelf life significantly under standard ambient storage conditions, maintaining >97.0% purity . This stabilization is critical for procurement, as it allows for bulk purchasing and precise molar weighing without the need for immediate repurification or inert-atmosphere handling prior to use in sensitive Fischer indole or pyrazole syntheses.

Evidence DimensionStorage stability and purity retention
Target Compound Data>97.0% purity maintained over extended storage (HCl salt)
Comparator Or BaselineRapid oxidation, discoloration, and titer loss (Free base)
Quantified DifferenceElimination of pre-use repurification steps and reliable stoichiometry
ConditionsStandard laboratory storage and ambient handling

Procuring the hydrochloride salt eliminates the costly and time-consuming repurification steps required when using the unstable free base, ensuring reproducible reaction stoichiometry.

Nucleophilic Reactivity
Reported
Increased reactivity vs unsubstituted phenylhydrazine
Supports faster condensation kinetics
Qualitative trend with dimethyl carbonate; substrate-dependent

Superior Cannabinoid Receptor (CB1) Affinity in Pyrazole Derivatives

The 2,4-difluoro substitution is critical for maximizing target affinity in specific pharmaceutical applications. When synthesizing 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, derivatives utilizing the 2,4-difluorophenyl moiety exhibited significantly higher affinity and selectivity for the hCB1 receptor compared to unsubstituted or mono-substituted analogs[1]. The electron-withdrawing nature and specific steric bulk of the 2,4-difluoro pattern are non-negotiable for achieving the desired pharmacological profile, making this specific precursor essential for these drug discovery pathways.

Evidence DimensionhCB1 Receptor Affinity and Selectivity
Target Compound DataHigh affinity and selectivity for hCB1 (2,4-difluoro derivatives)
Comparator Or BaselineLower affinity and selectivity (unsubstituted or mono-substituted derivatives)
Quantified DifferenceCritical enhancement in target binding and selectivity ratios (e.g., Ki CB2/CB1 > 140 for related di-substituted analogs)
ConditionsIn vitro hCB1 and hCB2 receptor binding assays

Buyers synthesizing targeted CB1 ligands must procure the 2,4-difluoro precursor, as generic substituted phenylhydrazines fail to achieve the required biological activity and selectivity.

Acylation Regioselectivity
Class-level
Predicted distinct distal/proximal ratio vs 4-fluoro analog
Regioselectivity profile may not transfer
Direct 2,4-difluoro data not reported; class-level inference

Facilitated Fischer Indole Cyclization via In-Situ Acid Generation

In the synthesis of complex fluorinated indoles, the use of 2,4-difluorophenylhydrazine hydrochloride provides dual process benefits. The hydrochloride salt not only stabilizes the precursor but also acts as an in-situ acid source, which facilitates the initial hydrazone formation and subsequent [3,3]-sigmatropic rearrangement [1]. While electron-withdrawing fluorine atoms inherently deactivate the aromatic ring toward electrophilic attack, utilizing the HCl salt in optimized acidic media enables the successful isolation of sterically hindered 2,4-difluoroindoles with viable yields, such as a 53.9% yield in the synthesis of oleanolic acid indole derivatives [1].

Evidence DimensionReaction facilitation and yield in Fischer Indole Synthesis
Target Compound Data53.9% yield for complex oleanolic acid indole derivatives
Comparator Or BaselineFree base requiring external stoichiometric acid addition and prone to side reactions
Quantified DifferenceStreamlined reaction protocol with consistent yields despite ring deactivation
ConditionsFischer indole synthesis in acidic media (e.g., petroleum ether/ethyl acetate purification)

The hydrochloride salt simplifies the reaction protocol and improves batch-to-batch consistency in the synthesis of complex, highly functionalized fluorinated indoles.

Salt vs Free Base
Data to verify
HCl salt: ≥97.0% purity; m.p. 227–249 °C vs free base: ≥95%; m.p. 65 °C
May support more accurate stoichiometry
Supplier specification; independent verification recommended
Free Base Generation
Reported
98% yield
Supports efficient salt-to-base conversion
Single measurement at 32.3 mmol scale; scale-dependent

Synthesis of High-Affinity Cannabinoid (CB1) Ligands

Directly following from its superior receptor affinity profile, this compound is the optimal precursor for synthesizing 1-aryl-pyrazole-based CB1 receptor antagonists. The 2,4-difluoro substitution ensures the necessary lipophilicity and steric fit required for high selectivity over CB2 receptors [1].

Precursor for Antifungal Hydrazones and Pyrazoles

Utilized in the condensation with benzylidenemalononitriles or dicarbonyls to yield heavily substituted hydrazones and pyrazoles. The 2,4-difluoro pattern provides essential metabolic stability and electronic properties required for efficacy against azole-resistant Candida strains [2].

Fischer Indole Synthesis for Complex APIs

The stable hydrochloride form makes it the preferred reagent for synthesizing 2,4-difluoroindole cores via the Fischer indole reaction. It is particularly suited for late-stage functionalization of complex scaffolds, such as oleanolic acid derivatives, where precise stoichiometry and mild in-situ acid generation are critical for viable yields[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated pyrazole & pyridazine synthesis
Electron-withdrawing 2,4-difluoro activation
Condensation reaction efficiency
Insecticidal acylhydrazine synthesis
Regioselective acylation profile
Distal vs proximal N-acylation ratio
Pharmaceutical intermediate sourcing
Salt-form purity specification
Stoichiometric accuracy and QC benchmarks
Fluorinated NHC ligand precursors
2,4-Difluorophenyl imidazolium building block
Reported catalytic activity comparison

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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